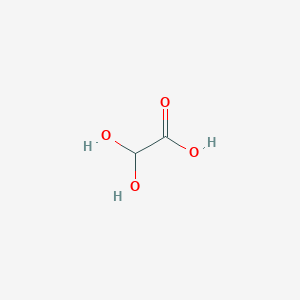

2,2-dihydroxyacetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dihydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4/c3-1(4)2(5)6/h1,3-4H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCCREQJUBABAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-96-2 | |

| Record name | Glyoxylic acid monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dihydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,2-Dihydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a crucial organic compound with the chemical formula C₂H₄O₄.[1][2] It serves as a key intermediate in various metabolic pathways, most notably the glyoxylate cycle, which is essential for the biosynthesis of carbohydrates from fats in plants, bacteria, protists, and fungi.[1][2][3] This bifunctional molecule, possessing both a carboxylic acid and a geminal diol group, exhibits significant reactivity and is a versatile building block in organic synthesis.[4][5] Its involvement in biological systems and its utility as a chemical precursor make it a compound of great interest to researchers in biochemistry, organic chemistry, and drug development. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder or solid.[4][6][7] It is the hydrated form of glyoxylic acid and is the predominant species in aqueous solutions.[8] The compound is known to be hygroscopic and should be stored in a cool, dry place.[9]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄O₄ | [1][2][7] |

| Molecular Weight | 92.05 g/mol | [1][2][7] |

| Melting Point | 49-52 °C | |

| Boiling Point | 100 °C (decomposes) | [10] |

| pKa | 3.33 (calculated from Ka = 4.7 x 10⁻⁴) | [5] |

| Appearance | White to light yellow crystalline solid | [4][6][7] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Soluble | [4][5][6][9] |

| Ethanol | Soluble | [4][5][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9][11] |

| Diethyl Ether | Slightly Soluble | [4][5][6][12] |

| Benzene | Slightly Soluble | [4][5][12] |

| Esters | Insoluble | [4][5][6] |

| Aromatic Solvents | Insoluble | [4][5][6] |

Molecular Structure

The structure of this compound is characterized by a central carbon atom bonded to a carboxylic acid group (-COOH) and two hydroxyl groups (-OH). This geminal diol structure is in equilibrium with its aldehyde form, glyoxylic acid (CHOCOOH), with the hydrated form being more stable, particularly in aqueous environments. The molecule crystallizes in an orthorhombic system.[4]

Reactivity and Chemical Behavior

This compound's reactivity is dictated by its two primary functional groups. The carboxylic acid moiety can undergo typical acid-base reactions, esterification, and amide formation. The geminal diol is in equilibrium with the aldehyde form, which is susceptible to nucleophilic attack.

Key reactions include:

-

Oxidation: It can be oxidized to oxalic acid.[2]

-

Reduction: Reduction of the aldehyde group (in equilibrium) can yield glycolic acid.[2]

-

Condensation Reactions: The aldehyde functionality allows it to participate in condensation reactions, which is a basis for its use in various synthetic applications, including the synthesis of heterocycles.[10]

Biological Significance: The Glyoxylate Cycle

This compound, in its deprotonated form glyoxylate, is a central intermediate in the glyoxylate cycle. This metabolic pathway is a variation of the tricarboxylic acid (TCA) cycle and allows organisms to synthesize carbohydrates from fatty acids.[1][3] The cycle bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms.[3] The key enzymes unique to the glyoxylate cycle are isocitrate lyase and malate synthase.[2][10]

Caption: The Glyoxylate Cycle Pathway.

Experimental Protocols

Synthesis of this compound via Electrolytic Reduction of Oxalic Acid

This protocol is adapted from historical laboratory procedures and provides a method for the synthesis of glyoxylic acid, which exists as this compound in the presence of water.[14]

Materials and Apparatus:

-

Porous cell (e.g., 8 cm x 2 cm)

-

Beaker (e.g., 11 cm x 6 cm)

-

Lead sheet for electrodes

-

Power supply with ammeter and variable resistance

-

Freezing bath (e.g., ice-salt mixture)

-

Stirring apparatus

-

Vacuum filtration apparatus

-

Rotary evaporator or vacuum desiccator

-

Oxalic acid (20 g)

-

10% Sulfuric acid (100 mL for catholyte, and to fill anode)

-

Standard barium hydroxide solution

-

Calcium carbonate

Procedure:

-

Apparatus Setup: Place the porous cell inside the beaker. The beaker will serve as the cathode compartment, and the porous cell as the anode compartment.

-

Electrode Preparation: Fashion a cylindrical cathode from a sheet of lead to surround the porous cell. A smaller lead strip will serve as the anode inside the porous cell. It is advisable to reverse the current briefly before the experiment to ensure a clean metallic surface.

-

Electrolyte Preparation: In the beaker (cathode compartment), place a mixture of 20 g of oxalic acid and 100 mL of 10% sulfuric acid. Fill the porous cell (anode compartment) with 10% sulfuric acid.

-

Electrolysis: Immerse the entire apparatus in a freezing bath and maintain the temperature below 10 °C. Connect the electrodes to the power supply. The theoretical current required is 9 ampere-hours, with a current density of 2-6 amperes per 100 cm² of the cathode surface. Continuously stir the catholyte to dissolve the suspended oxalic acid.

-

Work-up and Isolation: a. After the electrolysis is complete, transfer the catholyte to a basin. b. Precipitate the sulfuric acid and any unreacted oxalic acid by adding a standard solution of barium hydroxide. c. Filter the mixture. d. Concentrate the filtrate under vacuum at a temperature not exceeding 60 °C. e. Neutralize the concentrated solution with calcium carbonate in the cold, then briefly boil and filter. f. The calcium salt of glyoxylic acid, being sparingly soluble in cold water, will crystallize upon cooling.

-

Purification: a. To obtain the free acid, suspend the dried calcium glyoxylate in water and add the calculated amount of oxalic acid to precipitate calcium oxalate. b. Filter the mixture. c. Evaporate the filtrate in a vacuum desiccator to yield this compound as a viscous liquid, which may crystallize over time.

Caption: Workflow for the Synthesis and Purification of this compound.

Spectrophotometric Determination of this compound

This method is based on the Hopkins-Cole reaction and is suitable for the quantitative determination of glyoxylic acid in a synthesis mixture.[15]

Materials and Reagents:

-

Spectrophotometer

-

Test tubes

-

Cold water bath

-

Tryptophan solution (0.016 M)

-

Ferric chloride solution (0.025 M, freshly prepared)

-

Concentrated sulfuric acid

-

Sample solution containing this compound (e.g., 0.028 M)

Procedure:

-

To a test tube, add 0.25 mL of the sample solution.

-

Add 0.6 mL of the 0.016 M tryptophan solution.

-

Add 2 mL of the freshly prepared 0.025 M ferric chloride solution.

-

Mix the contents of the test tube thoroughly.

-

Carefully add 5 mL of concentrated sulfuric acid in approximately 1 mL portions over 30 minutes, while keeping the test tube in a cold water bath to maintain the temperature below 50 °C. Ensure continuous stirring during the addition.

-

Measure the absorbance of the resulting solution at 560 nm within 10-20 minutes of the final addition of sulfuric acid. A blank sample should be prepared using water in place of the sample solution.

Conclusion

This compound is a molecule of fundamental importance in both biochemistry and synthetic chemistry. Its unique structure, existing predominantly in its hydrated geminal diol form, underpins its reactivity and its central role in the glyoxylate cycle. A thorough understanding of its chemical properties, structure, and synthetic methodologies is essential for researchers working in fields ranging from metabolic engineering to the development of novel pharmaceuticals and fine chemicals. The information and protocols provided in this guide offer a solid foundation for further investigation and application of this versatile compound.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 4. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. GLYOXYLIC ACID MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.ca [fishersci.ca]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. glpbio.com [glpbio.com]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. chemrxiv.org [chemrxiv.org]

A Comprehensive Guide to the Nomenclature and Scientific Context of 2,2-Dihydroxyacetic Acid

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of 2,2-dihydroxyacetic acid, focusing on its various synonyms used in scientific literature, its physicochemical properties, relevant experimental protocols, and its role in metabolic pathways.

Nomenclature: Synonyms and Identifiers

This compound is known by a variety of names in scientific and commercial contexts. The presence of an aldehyde group in its anhydrous form, glyoxylic acid, leads to the formation of a geminal diol hydrate in aqueous solutions, which is the stable form of the molecule. This duality in its structure is reflected in its nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound[1][2].

A comprehensive list of its synonyms is provided below for clarity and to aid in literature searches.

| Synonym | Reference |

| Glyoxylic acid monohydrate | [1][3][4][5][6][7] |

| Glyoxylic acid hydrate | [3][5] |

| Glyoxalic acid monohydrate | [3][5] |

| Glyoxalic acid hydrate | [3][5] |

| Oxoacetic acid monohydrate | [3][5] |

| Formylformic acid | [3][5][8][9][10] |

| Dihydroxyacetic acid | [2][5][9] |

| Acetic acid, dihydroxy- | [2][5] |

| Glyoxylate hydrate | [2] |

| 2-oxoacetic acid hydrate | [11] |

| Oxaldehydic acid;hydrate | [11] |

| Oxoethanoic acid | [5][9][12] |

Physicochemical Properties

The quantitative properties of this compound are crucial for its application in experimental settings. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₄ | [1][2][6][11][13] |

| Molecular Weight | 92.05 g/mol | [1][2][6][11][13] |

| Melting Point | 49-52 °C | [4] |

| Boiling Point | 100 °C | [4] |

| Density | 1.33 g/mL at 20 °C | [4] |

| Solubility | Soluble in water; slightly soluble in ethanol and ether; insoluble in esters and aromatic solvents. | [3] |

| Storage Temperature | Inert atmosphere, 2-8 °C or below +30 °C | [4][6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

1. Preparation of High-Purity Crystalline this compound (Glyoxylic Acid Monohydrate)

This protocol is based on the purification of a crude aqueous solution of glyoxylic acid.

-

Objective: To obtain high-purity crystals of glyoxylic acid monohydrate from a 45-50% aqueous solution.

-

Methodology:

-

Concentration: The initial crude glyoxylic acid solution is concentrated to increase the solute concentration.

-

Purification: The concentrated solution undergoes freezing and crystallization to separate oxalic acid as a byproduct.

-

Induced Crystallization: Seed crystals of glyoxylic acid monohydrate are introduced to the purified solution to induce crystallization.

-

Isolation: The resulting crystals are isolated via centrifugation.

-

Drying: The isolated crystals are dried using anhydrous calcium chloride and calcium oxide to yield the final high-purity product[14].

-

2. Hopkins-Cole Reaction for Tryptophan Detection

This compound is a key reagent in the Hopkins-Cole test, a colorimetric assay for the presence of tryptophan in proteins.

-

Objective: To qualitatively detect the presence of tryptophan in a protein sample.

-

Methodology:

-

Reagent Preparation: The Hopkins-Cole reagent is prepared using this compound.

-

Sample Preparation: The protein sample is mixed with the Hopkins-Cole reagent.

-

Reaction: Concentrated sulfuric acid is carefully layered at the bottom of the test tube to form a distinct layer beneath the sample mixture.

-

Observation: The formation of a violet-colored ring at the interface of the two layers indicates a positive result for the presence of tryptophan[3][4].

-

Metabolic and Signaling Pathways

This compound, primarily in its conjugate base form, glyoxylate, is a key intermediate in several metabolic pathways.

The Glyoxylate Cycle

In certain organisms like plants, bacteria, and fungi, this compound is an intermediate in the glyoxylate cycle. This pathway enables these organisms to synthesize carbohydrates from fatty acids, which is particularly important for growth on acetate or fatty acids as the sole carbon source[1][8][12].

Metabolism in Humans

In humans, glyoxylate is produced through two primary pathways: the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria[12][15][16]. Its subsequent metabolism is crucial, as its accumulation can lead to the formation of oxalate and is associated with the genetic disorder primary hyperoxaluria[1][8][10][12]. The metabolic fate of glyoxylate in human cells is depicted in the diagram below.

Caption: Metabolic pathways of glyoxylate in human cells.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GLYOXYLIC ACID MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 4. Glyoxylic acid monohydrate | 563-96-2 [chemicalbook.com]

- 5. CAS 563-96-2: Glyoxylic acid monohydrate | CymitQuimica [cymitquimica.com]

- 6. 563-96-2|this compound|BLD Pharm [bldpharm.com]

- 7. CAS 563-96-2 Dihydroxyacetic Acid Glyoxylic Acid - Hydrate Glyoxylic Acid For Other Chemicals - GoldSupplier [goldsupplier.com]

- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 9. 2,2-Dihydroxyacetate | C2H3O4- | CID 8029365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atamankimya.com [atamankimya.com]

- 13. chemscene.com [chemscene.com]

- 14. CN101712615A - Method for preparing crystal glyoxylic acid - Google Patents [patents.google.com]

- 15. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 16. Glyoxylic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Endogenous Role and Discovery of 2,2-Dihydroxyacetic Acid (Glyoxylic Acid Monohydrate)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 2,2-Dihydroxyacetic acid, more commonly known in its anhydrous form as glyoxylic acid or its conjugate base glyoxylate, is a pivotal endogenous metabolite at the crossroads of several key metabolic pathways.[1][2] As a simple alpha-keto acid, its high reactivity underlies its dual role in both essential physiological processes and significant pathophysiology.[3] This technical guide provides a comprehensive overview of the discovery of its metabolic functions, its biosynthesis and fate in various organisms, and its clinical relevance, particularly in metabolic disorders such as primary hyperoxaluria and type 2 diabetes. We present summarized quantitative data, detailed experimental protocols for its analysis, and visual diagrams of its core metabolic pathways to serve as a resource for researchers in metabolism and drug development.

Introduction and Chemical Identity

This compound is the hydrated form of glyoxylic acid (oxoacetic acid), an organic compound that is the simplest alpha-keto acid, featuring both an aldehyde and a carboxylic acid functional group.[3][4] In aqueous biological systems, it primarily exists as the monohydrate, this compound, or as its conjugate base, glyoxylate.[5] Its discovery is intrinsically linked to the elucidation of central metabolic pathways in the 20th century, most notably the glyoxylate cycle.

Its role as a key intermediate in this cycle, which allows certain bacteria, fungi, and plants to synthesize carbohydrates from fatty acids, established its biological significance.[6][7] In mammals, while the complete glyoxylate cycle is absent, glyoxylate remains a critical metabolic node, primarily involved in amino acid and oxalate metabolism.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound (glyoxylic acid monohydrate) is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [9] |

| Synonyms | Glyoxylic acid monohydrate, Formylformic acid, Oxoacetic acid | [6][10] |

| CAS Number | 563-96-2 | [9][11] |

| Molecular Formula | C₂H₄O₄ | [9] |

| Molecular Weight | 92.05 g/mol | [9] |

| Melting Point | 49-52 °C | [9] |

| Appearance | White to pale yellow solid or semi-solid | [9] |

Endogenous Biosynthesis and Metabolism

The metabolic pathways involving glyoxylate differ significantly between organisms that possess the glyoxylate cycle and those that do not, such as mammals.

The Glyoxylate Cycle

In bacteria, fungi, and plants, the glyoxylate cycle serves as an anaplerotic sequence of the tricarboxylic acid (TCA) cycle, enabling the net conversion of acetyl-CoA into succinate and other four-carbon intermediates for gluconeogenesis.[6][7] This is critical for growth on C2 carbon sources like acetate or fatty acids. The two key enzymes unique to this cycle are isocitrate lyase (ICL) and malate synthase (MS).[7][12] ICL catalyzes the cleavage of isocitrate to glyoxylate and succinate, bypassing the decarboxylation steps of the TCA cycle.[1][6][7]

Biosynthesis and Metabolism in Humans

In humans, glyoxylate is produced via two primary pathways: (1) the oxidation of glycolate in peroxisomes, catalyzed by glycolate oxidase (GO), and (2) the catabolism of hydroxyproline in mitochondria.[8] Once formed, glyoxylate has several metabolic fates depending on the subcellular compartment. Its metabolism is tightly regulated, as its accumulation leads to pathological oxalate overproduction.

-

In Peroxisomes: Glyoxylate can be converted into glycine via transamination by alanine-glyoxylate aminotransferase (AGT1) or further oxidized to oxalate by glycolate oxidase (GO).[8]

-

In Mitochondria: It can be converted to glycine by mitochondrial AGT2 or reduced back to glycolate by glyoxylate reductase.[8]

-

In Cytoplasm: A minor pathway involves the conversion of glyoxylate to oxalate by lactate dehydrogenase (LDH).[8]

Pathophysiological Roles

Dysregulation of glyoxylate metabolism is central to several human diseases.

Primary Hyperoxaluria and Nephrolithiasis

Primary hyperoxaluria (PH) is a group of inborn errors of metabolism characterized by the overproduction of oxalate.[6][13] In PH type 1, deficiency of the liver-peroxisomal enzyme AGT1 prevents the conversion of glyoxylate to glycine.[8] This metabolic block shunts excess glyoxylate towards oxidation into oxalate.[8] Chronically high levels of oxalate lead to hyperoxaluria, promoting the formation of calcium oxalate crystals, which results in nephrolithiasis (kidney stones) and progressive kidney damage.[3][8] Under these conditions, glyoxylate acts as a nephrotoxin and a metabotoxin—an endogenous metabolite causing adverse health effects at high concentrations.[3][8]

Induction of Oxalate Transport

Glyoxylate not only serves as the direct precursor to oxalate but also actively promotes its own pathological consequences. It has been identified as both a substrate and an inducer of the sulfate anion transporter-1 (SAT-1).[8] By increasing the expression of SAT-1 mRNA, glyoxylate enhances the efflux of oxalate from cells into the bloodstream and subsequently into the urine.[8] This increased urinary oxalate concentration facilitates the precipitation of calcium oxalate, directly contributing to kidney stone formation.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics and kinetics of the glyoxylate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 563-96-2 [sigmaaldrich.com]

- 10. pnas.org [pnas.org]

- 11. 563-96-2|this compound|BLD Pharm [bldpharm.com]

- 12. Characterization of a bifunctional glyoxylate cycle enzyme, malate synthase/isocitrate lyase, of Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

The Pivotal Role of 2,2-Dihydroxyacetic Acid in Metabolism and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dihydroxyacetic acid, more commonly known as glyoxylic acid or glyoxylate in its deprotonated form, is a simple yet biologically significant α-keto acid. As an endogenous metabolite, it occupies a central position in key metabolic pathways, most notably the glyoxylate cycle, which is absent in vertebrates but crucial for plants, bacteria, fungi, and nematodes. In humans, aberrant glyoxylate metabolism is directly implicated in the pathophysiology of primary hyperoxaluria, a severe genetic disorder. Furthermore, its inherent reactivity as an aldehyde makes it a precursor to the formation of advanced glycation end products (AGEs), which are linked to a variety of age-related and metabolic diseases. This technical guide provides an in-depth exploration of the biological significance of this compound, its metabolic pathways, associated disease states, and relevant experimental methodologies.

Biological Significance of this compound

This compound is a key intermediate in several metabolic processes. In its hydrated form, it exists in equilibrium with its aldehyde form, glyoxylic acid. This reactivity is central to its biological functions and also its role in pathology.

The Glyoxylate Cycle: An Anabolic Hub

In many microorganisms and plants, this compound is a cornerstone of the glyoxylate cycle, an anabolic pathway that enables the synthesis of carbohydrates from fatty acids.[1][2] This cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, allowing for the net conversion of acetyl-CoA into succinate and subsequently into glucose.[2][3] The two key enzymes of this cycle are isocitrate lyase and malate synthase, which act on and produce glyoxylate, respectively.[1][3]

Role in Human Metabolism and Pathophysiology

In humans, glyoxylate is produced from the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria.[4] Its metabolism is critical, as its accumulation is toxic. Glyoxylate can be converted to glycine by alanine-glyoxylate aminotransferase (AGT) or to oxalate by lactate dehydrogenase.[4]

A major clinical significance of this compound lies in its association with Primary Hyperoxaluria , a group of inherited metabolic disorders characterized by the excessive production of oxalate.[2][5] In Primary Hyperoxaluria Type 1 (PH1), a deficiency in the AGT enzyme leads to the accumulation of glyoxylate, which is then converted to oxalate.[2][6] This results in the formation of calcium oxalate crystals, leading to recurrent kidney stones and potentially end-stage renal disease.[5]

Precursor to Advanced Glycation End Products (AGEs)

The aldehyde group of glyoxylic acid is highly reactive and can non-enzymatically modify proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs) .[1][4] AGEs are a heterogeneous group of compounds that accumulate with age and at an accelerated rate in conditions like diabetes mellitus.[7] The interaction of AGEs with their receptor, RAGE (Receptor for Advanced Glycation End Products), can trigger a cascade of inflammatory and oxidative stress pathways, contributing to the pathogenesis of various diseases, including diabetic complications, neurodegenerative disorders, and cardiovascular disease.[8][9]

Metabolic Pathways

The Glyoxylate Cycle

The glyoxylate cycle is a modification of the TCA cycle, sharing several enzymes. The key reactions involving this compound are:

-

Isocitrate Lyase: Cleavage of isocitrate to produce succinate and glyoxylate.[3]

-

Malate Synthase: Condensation of glyoxylate and acetyl-CoA to form malate.[10]

Human Glyoxylate Metabolism and Pathogenesis of Primary Hyperoxaluria

In human hepatocytes, glyoxylate metabolism is a critical detoxification pathway. A defect in this pathway leads to Primary Hyperoxaluria Type 1.

AGE Formation and RAGE Signaling

The reaction of glyoxylate with amino groups on proteins initiates a series of reactions that result in the formation of stable AGEs. These AGEs can then activate the RAGE receptor, leading to downstream signaling that promotes inflammation and cellular damage.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Elevated urinary glycolic acid level (Concept Id: C5937209) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 4. chegg.com [chegg.com]

- 5. [PDF] A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture | Semantic Scholar [semanticscholar.org]

- 6. Glycolic acid in urine. A colorimetric method with values in normal adult controls and in patients with primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ujms.net [ujms.net]

- 8. Advanced Glycation End-Products and Their Receptor-Mediated Roles: Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Kinetic and Chemical Mechanism of Malate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

methods for the laboratory synthesis of 2,2-dihydroxyacetic acid

An In-depth Technical Guide to the Laboratory Synthesis of 2,2-Dihydroxyacetic Acid

Introduction

This compound, also known as glyoxylic acid monohydrate, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, agrochemicals, and polymers.[1] Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the core laboratory methods for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The guide details experimental protocols, presents quantitative data for comparison, and illustrates reaction pathways and workflows through diagrams. In aqueous solutions, glyoxylic acid exists predominantly as its hydrate, this compound.

Core Synthesis Methodologies

The laboratory synthesis of this compound can be primarily achieved through three main routes: the electrochemical reduction of oxalic acid, the oxidation of glyoxal, and the ozonolysis of maleic acid or its anhydride. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.

Method 1: Electrochemical Reduction of Oxalic Acid

The electrochemical reduction of oxalic acid is a well-established and effective method for producing high-purity glyoxylic acid.[2] This process typically involves the use of a lead cathode in an acidic aqueous medium.[3][4]

Reaction Pathway

Experimental Workflow

Detailed Experimental Protocol[3]

-

Apparatus Setup: An electrolytic cell is assembled with a lead cathode and a lead dioxide anode. A porous diaphragm separates the cathode and anode compartments.

-

Electrolyte Preparation: The catholyte consists of a saturated aqueous solution of oxalic acid. The anolyte is a 10% sulfuric acid solution.

-

Electrolysis: The cell is cooled in a freezing mixture to maintain the temperature below 10°C. A constant current is applied across the electrodes. The catholyte is stirred continuously to ensure the dissolution of oxalic acid.

-

Reaction Monitoring: The progress of the reduction is monitored by periodically analyzing aliquots of the catholyte using a suitable analytical method, such as HPLC, to determine the concentration of glyoxylic acid.[5]

-

Work-up and Isolation: Upon completion, the catholyte is treated to precipitate unreacted oxalic acid and sulfuric acid. The filtrate is then concentrated under reduced pressure. The glyoxylic acid is often isolated as its calcium salt by adding calcium carbonate, which has low solubility in cold water. The free acid can be regenerated by treatment with a stoichiometric amount of oxalic acid, followed by filtration and evaporation of the solvent.

Quantitative Data

| Parameter | Value | Reference |

| Chemical Yield | 80.04% ± 2.34 | [2] |

| Selectivity | 99.42% ± 4.87 | [2] |

| Reaction Time | 150 minutes | [2] |

| Temperature | < 10 °C | [3] |

| Current Density | 2-6 A/100 cm² | [3] |

| Additive (optional) | Octadecyl dimethyl tertiary amine | [6] |

| Yield with Additive | 95% - 97% | [6] |

Method 2: Oxidation of Glyoxal

The oxidation of glyoxal is a common industrial route to glyoxylic acid. While nitric acid has been traditionally used as the oxidant, modern variations aim to improve safety and reduce environmental impact.

Reaction Pathway (Nitric Acid Oxidation)

Experimental Workflow (Nitric Acid Oxidation)

Detailed Experimental Protocol (Nitric Acid Oxidation)[7]

-

Reaction Setup: A reaction vessel is charged with an aqueous solution of glyoxal and hydrochloric acid.

-

Reaction Conditions: The solution is heated to the desired temperature (e.g., 60°C).

-

Oxidant Addition: Nitric acid (e.g., 40%) is gradually added to the reaction mixture over a period of time (e.g., 2.5 hours) while maintaining the temperature. This semi-continuous addition helps to control the exothermic reaction and maintain a low concentration of nitric acid in the reaction mixture.

-

Reaction Completion: After the addition of nitric acid is complete, the reaction mixture is agitated at the same temperature for an additional period (e.g., 1 hour) to ensure complete conversion.

-

Product Isolation: The resulting aqueous solution of glyoxylic acid can be used directly or further purified. Isolation can be achieved by forming the calcium or magnesium salt, which can then be converted back to the free acid.[7][8]

A more recent, greener approach involves the oxidation of glyoxal with hydroperoxide compounds generated in situ from the ozonolysis of maleic acid.[9][10] This method avoids the use of nitric acid and the formation of NOx gases.[9]

Quantitative Data (Nitric Acid Oxidation)

| Parameter | Value | Reference |

| Glyoxal Conversion | 90.8% - 94.7% | [11] |

| Selectivity | 84.7% - 87.3% | [11] |

| Yield | 80.8% - 82.1% | [11] |

| Reaction Temperature | 40 °C - 60 °C | [11] |

| Reaction Time | ~3.5 hours | [11] |

| HCl Concentration | 10.02% - 15.01% | [11] |

| Nitric Acid Concentration (in feed) | 40% - 45% | [11] |

Method 3: Ozonolysis of Maleic Acid or Maleic Anhydride

Ozonolysis of the carbon-carbon double bond in maleic acid or its anhydride provides a direct route to glyoxylic acid. The reaction is typically carried out in a suitable solvent, followed by a reductive work-up.[12]

Reaction Pathway

Experimental Workflow

Detailed Experimental Protocol (Ozonolysis in Methanol)[12]

-

Solution Preparation: Maleic acid is dissolved in methanol in a suitable reaction vessel equipped with a gas inlet tube.

-

Ozonolysis: The solution is cooled to a low temperature (e.g., -45°C to -40°C) using a cooling bath. An ozone-containing oxygen stream is bubbled through the solution until the reaction is complete.

-

Purging: After ozonolysis, the reaction mixture is purged with nitrogen gas to remove any unreacted ozone.

-

Reductive Work-up: The ozonolysis product is then subjected to catalytic hydrogenation in the presence of a palladium catalyst. Alternatively, a chemical reducing agent such as sulfur dioxide can be used.[13]

-

Hydrolysis and Isolation: The resulting product, which may be in the form of a hemiacetal, is hydrolyzed to yield glyoxylic acid. The final product, this compound, is then isolated, for example, by crystallization.

Quantitative Data

| Parameter | Value | Reference |

| Theoretical Yield | > 90% | [12] |

| Yield (in water) | 50% (based on carbon atoms) | [12] |

| Reaction Temperature | -50 °C to 0 °C | [12] |

| Ozone Stoichiometry | 1.1 - 1.5 moles per mole of maleic acid | [12] |

| Maleic Acid Concentration | 0.1 - 40 wt% | [12] |

| Purity of Monohydrate | > 97% | [13] |

Summary and Comparison of Methods

| Method | Starting Material | Key Reagents | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |

| Electrochemical Reduction | Oxalic Acid | H₂SO₄, Lead Cathode | 80-97% | High (>99%) | High purity, good selectivity. | Requires specialized electrochemical setup, potential for lead contamination. |

| Oxidation of Glyoxal | Glyoxal | HNO₃, HCl | 80-82% | ~85-87% | Established industrial process. | Use of corrosive nitric acid, formation of NOx, exothermic reaction. |

| Ozonolysis | Maleic Acid/Anhydride | Ozone, H₂/Pd or SO₂ | >90% (theoretical) | High | High theoretical yield, avoids harsh oxidants like nitric acid. | Requires an ozone generator, low temperatures, potentially expensive reducing agents. |

Conclusion

The choice of synthesis method for this compound in a laboratory setting depends on several factors, including the desired scale, available equipment, cost considerations, and safety and environmental concerns. The electrochemical reduction of oxalic acid offers a route to high-purity material with excellent selectivity. The oxidation of glyoxal, particularly with nitric acid, is a well-understood process, though it presents challenges in handling and by-product management. The ozonolysis of maleic acid or its anhydride is a high-yield method that can be more environmentally benign if a clean reductive work-up is employed. For researchers and drug development professionals, a thorough understanding of these core methodologies is essential for the efficient and safe production of this important chemical intermediate.

References

- 1. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 5. impactfactor.org [impactfactor.org]

- 6. CN105839135A - Method for synthesizing glyoxylic acid through electrolytic reduction method - Google Patents [patents.google.com]

- 7. Synthesis of Glyoxylic Acid by Glyoxal Oxidation in the Presence of Hydrohalic Acids | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. US4698441A - Process for producing glyoxylic acid - Google Patents [patents.google.com]

- 12. Process for preparing glyoxylic acid - Patent 0293127 [data.epo.org]

- 13. US3644508A - Process for the recovery of glyoxylic acid - Google Patents [patents.google.com]

The Dual Nature of 2,2-Dihydroxyacetic Acid: An In-Depth Technical Guide to its Stability and Reactivity

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 2,2-Dihydroxyacetic Acid (Glyoxylic Acid Monohydrate)

This compound, the hydrated form of glyoxylic acid, is a molecule of significant interest in various scientific disciplines, from metabolic research to materials science. Its importance as an intermediate in the glyoxylate cycle and its role as a precursor in the formation of advanced glycation end products (AGEs) underscore the need for a thorough understanding of its stability and reactivity. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Physicochemical Properties and Stability Profile

This compound (CAS No: 563-96-2) is a white crystalline solid that is highly soluble in water. In aqueous solutions, it exists in equilibrium with its aldehyde form, glyoxylic acid. This equilibrium is a critical determinant of its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₄ | |

| Molecular Weight | 92.05 g/mol | |

| pKa | 3.32 | |

| Melting Point | 78-82 °C | |

| Boiling Point | 111 °C (decomposes) | |

| Solubility in Water | High | |

| Appearance | White crystalline solid |

Stability Considerations

The stability of this compound is influenced by temperature, pH, and the presence of other reactive species. While detailed kinetic data on its degradation in aqueous solutions under varying pH and temperature are not extensively documented in readily available literature, its thermal decomposition has been studied.

Thermal Decomposition:

At temperatures above its boiling point, this compound undergoes decomposition. The primary products of thermal decomposition include:

-

Formaldehyde (CH₂O)

-

Carbon Dioxide (CO₂)

-

Glycolic acid (C₂H₄O₃)

-

Oxalic acid (C₂H₂O₄)

The formation of glycolic acid and oxalic acid is attributed to a Cannizzaro-type disproportionation reaction of the aldehyde form, glyoxylic acid.

Reactivity Profile

The reactivity of this compound is characterized by the presence of both a carboxylic acid group and a hydrated aldehyde (gem-diol) group. This dual functionality allows it to participate in a wide range of chemical reactions.

Reactions involving the Aldehyde Group:

The aldehyde form, glyoxylic acid, is particularly reactive and is central to its biological and pathological roles.

1. Maillard Reaction and Advanced Glycation End Product (AGE) Formation:

A key reaction of glyoxylic acid is its non-enzymatic reaction with the free amino groups of proteins, lipids, and nucleic acids, known as the Maillard reaction. This process leads to the formation of a heterogeneous group of compounds called Advanced Glycation End Products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. The initial step involves the formation of a Schiff base, which then undergoes a series of rearrangements and further reactions to form stable, cross-linked AGEs.

2. Reactions with Amino Acids:

Glyoxylic acid reacts with the side chains of amino acid residues, particularly lysine and arginine, leading to the modification of proteins. This can alter their structure and function. The reaction with the ε-amino group of lysine results in the formation of Nε-(carboxymethyl)lysine (CML), a well-characterized AGE.

Reactions involving the Carboxylic Acid Group:

The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation.

Biological Significance: The Glyoxylate Cycle

This compound is a key intermediate in the glyoxylate cycle, an anabolic metabolic pathway found in plants, bacteria, protists, and fungi. This cycle allows these organisms to convert two-carbon compounds, such as acetyl-CoA, into four-carbon intermediates for the synthesis of carbohydrates. This is particularly important for the germination of seeds where stored lipids are converted into sugars.

Caption: The Glyoxylate Cycle, highlighting the central role of Glyoxylate.

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the quantification of this compound in aqueous samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard

-

Mobile phase: 0.1% (v/v) phosphoric acid in water

-

Sample filtration units (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Filter the aqueous sample containing this compound through a 0.45 µm filter.

-

HPLC Analysis:

-

Set the HPLC flow rate to 1.0 mL/min.

-

Set the UV detector wavelength to 210 nm.

-

Inject a fixed volume (e.g., 20 µL) of the standards and the sample onto the column.

-

Record the chromatograms and the peak areas.

-

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: Workflow for the quantification of this compound by HPLC.

Protocol 2: In Vitro Formation of Advanced Glycation End Products (AGEs) Induced by this compound

This protocol provides a method to study the formation of AGEs by incubating a model protein (Bovine Serum Albumin, BSA) with this compound.

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, sealed reaction tubes

-

Spectrofluorometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.

-

Prepare a stock solution of this compound (e.g., 100 mM) in PBS.

-

In a sterile tube, mix the BSA solution with the this compound solution to achieve a final desired concentration (e.g., 50 mM). Prepare a control sample with BSA in PBS without this compound.

-

-

Incubation:

-

Incubate the reaction mixtures and the control in a sterile, sealed environment at 37°C for a specified period (e.g., 1-4 weeks). Samples can be taken at different time points to monitor the progress of the reaction.

-

-

AGEs Detection by Fluorescence Spectroscopy:

-

Dilute the incubated samples and the control with PBS to an appropriate concentration for fluorescence measurement.

-

Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

-

An increase in fluorescence intensity in the samples containing this compound compared to the control indicates the formation of fluorescent AGEs.

-

Caption: Workflow for the in vitro formation and detection of AGEs.

Conclusion

This compound is a highly reactive molecule with a stability profile that is dependent on its environment. Its dual functionality as both a carboxylic acid and a hydrated aldehyde governs its chemical behavior and its significant roles in both metabolic and pathological processes. A thorough understanding of its properties, as outlined in this guide, is essential for researchers and professionals working in fields where this compound plays a crucial role. The provided protocols offer a starting point for the quantitative analysis and further investigation of this important biomolecule.

Unveiling 2,2-Dihydroxyacetic Acid: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a simple yet pivotal organic compound with the chemical formula C₂H₄O₄. As an endogenous metabolite, it plays a crucial role in the metabolic pathways of a wide range of organisms, from microorganisms to plants. Its significance is underscored by its position as a key intermediate in the glyoxylate cycle, a metabolic route essential for the biosynthesis of carbohydrates from fatty acids. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound, offering quantitative data, detailed experimental protocols, and a visualization of its central metabolic pathway to support researchers, scientists, and drug development professionals in their endeavors.

Natural Occurrence of this compound

This compound is found in various natural matrices, including plants and microorganisms. Its presence is often transient and concentration-dependent on the metabolic state of the organism.

Occurrence in Plants

In the plant kingdom, this compound is notably present in unripe fruits and young, photosynthetically active leaves.[1] Its concentration tends to decrease as the fruit ripens, suggesting its role in the developmental stages of the plant. While extensive quantitative data across a wide variety of plant species remains an area of active research, its presence has been qualitatively confirmed in these tissues. The glyoxylate cycle, where this acid is a key component, is particularly active in the glyoxysomes of germinating seeds, where stored lipids are converted into sugars to fuel growth.[2][3]

Occurrence in Microorganisms

Microorganisms, including bacteria and yeast, utilize the glyoxylate cycle to thrive on two-carbon compounds like acetate as their sole carbon source.[2] This metabolic flexibility makes this compound a central metabolite in the microbial world. Engineered strains of Escherichia coli have been shown to produce significant quantities of glyoxylate.

Quantitative Data on this compound Occurrence

The following table summarizes available quantitative data on the concentration of this compound in various natural and engineered biological systems. It is important to note that concentrations in natural plant sources are often low and can fluctuate significantly based on environmental conditions and developmental stage.

| Biological Source | Sample Type | Concentration/Titer | Analytical Method | Reference |

| Engineered Escherichia coli | Culture Supernatant | Up to 2.42 g/L | HPLC | [4] |

| Engineered Escherichia coli | Culture Supernatant | 0.93 ± 0.17 g/L | HPLC | [4] |

| Engineered Escherichia coli | Culture Supernatant | 1.15 ± 0.02 g/L | HPLC | [4] |

The Glyoxylate Cycle: A Central Pathway

The glyoxylate cycle is an anabolic metabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. It allows organisms to convert two-carbon compounds, such as acetyl-CoA, into four-carbon intermediates for the synthesis of carbohydrates. This compound (glyoxylate) is a key intermediate in this pathway.

Experimental Protocols

Protocol 1: Sequential Extraction of Organic Acids (including Glyoxylic Acid) from Plant Tissues

This protocol is adapted from a method for the determination of various organic acids in plant tissue and is suitable for the extraction of this compound.[5]

1. Materials and Reagents:

- Fresh plant tissue (e.g., young leaves, unripe fruit)

- Ultra-pure water

- Dilute hydrochloric acid (HCl)

- Liquid nitrogen

- Mortar and pestle or homogenizer

- Centrifuge

- Syringe filters (0.45 µm)

- HPLC system with a suitable column (e.g., Hypersil ODS) and a diode array detector

2. Sample Preparation: a. Weigh a known amount of fresh plant tissue (e.g., 1-2 g). b. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

3. Extraction of Water-Soluble Organic Acids: a. Transfer the powdered plant tissue to a centrifuge tube. b. Add a known volume of ultra-pure water (e.g., 10 mL per gram of tissue). c. Vortex the mixture vigorously for 1-2 minutes. d. Sonicate the sample in an ultrasonic bath for 15-20 minutes. e. Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant, which contains the water-soluble organic acids. g. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Extraction of Acid-Soluble Organic Acids (Optional): a. To the pellet remaining after the water extraction, add a known volume of dilute hydrochloric acid (e.g., 0.1 M HCl). b. Repeat steps 3c to 3g. This fraction will contain acid-soluble organic acids.

5. HPLC Analysis: a. Inject the filtered extract onto the HPLC system. b. Use a mobile phase suitable for organic acid separation, such as a potassium dihydrogen phosphate buffer (e.g., 5 mmol/L, pH 2.8).[5] c. Set the diode array detector to monitor at a wavelength appropriate for the detection of this compound or its derivative if a pre- or post-column derivatization method is employed. For underivatized short-chain organic acids, detection is often performed at low UV wavelengths (e.g., 210 nm). d. Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of a certified reference standard.

Protocol 2: Extraction of Intracellular Metabolites from E. coli

This protocol is based on a methanol freeze-thaw method and can be adapted for the extraction of this compound from microbial cells.[4]

1. Materials and Reagents:

- E. coli cell culture

- Saline solution (0.9% NaCl)

- 50% Methanol, pre-cooled to -40°C

- Liquid nitrogen

- Centrifuge

2. Cell Harvesting and Lysis: a. Collect a known volume of the bacterial cell culture (e.g., 1 mL). b. Centrifuge the culture at 15,000 rpm for 5 minutes to pellet the cells. c. Discard the supernatant and wash the cell pellet once with 1 mL of saline solution. Centrifuge again and discard the supernatant. d. To the cell pellet, add 250 µL of pre-cooled 50% methanol. e. Mix thoroughly and immediately incubate the sample in liquid nitrogen for 5 minutes. f. Thaw the sample on ice for 5 minutes. g. Repeat the freeze-thaw cycle two more times to ensure complete cell lysis.

3. Sample Clarification and Analysis: a. Centrifuge the lysate at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet cell debris. b. Carefully collect the supernatant, which contains the intracellular metabolites. c. Analyze the supernatant using a suitable analytical method, such as HPLC, as described in Protocol 1.

Conclusion

This compound is a fundamentally important metabolite with a widespread natural occurrence, particularly within the metabolic framework of plants and microorganisms. Its role in the glyoxylate cycle highlights its significance in cellular carbon metabolism, enabling organisms to sustain growth on simple carbon sources. The quantitative data, though more readily available for engineered microbial systems, provides a baseline for understanding its metabolic flux. The detailed experimental protocols for extraction and analysis furnished in this guide offer a practical foundation for researchers to further investigate the presence and physiological relevance of this intriguing molecule in various biological systems. Continued research into the precise quantification of this compound in a broader range of natural sources will undoubtedly deepen our understanding of its biochemical and potential pharmacological roles.

References

CAS number and molecular formula of 2,2-dihydroxyacetic acid

An In-depth Technical Guide to 2,2-Dihydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as glyoxylic acid monohydrate. It covers its fundamental chemical properties, biological significance, and practical applications in research and development, with a focus on data presentation and experimental methodologies.

Core Chemical Identifiers

Physicochemical and Structural Data

The quantitative properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Citation(s) |

| Molecular Weight | 92.05 g/mol | [1][2][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | Glyoxylic acid monohydrate, Formylformic acid | [4][5] |

| Melting Point | 49-52 °C | |

| InChI Key | GOCCREQJUBABAL-UHFFFAOYSA-N | [3] |

| SMILES | C(C(=O)O)(O)O | [2][3] |

| Purity | ≥95% to ≥98% (Varies by supplier) | [2][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Storage Conditions | -20°C or -80°C, stored under nitrogen | [1][2][6] |

Biological Role and Research Applications

This compound is an endogenous metabolite with significant roles in various biological processes and synthetic applications.[7][8]

Metabolic Significance: The Glyoxylate Cycle A key role of this compound (as glyoxylate) is as a central intermediate in the glyoxylate cycle.[1][5] This metabolic pathway is crucial for certain organisms, including bacteria, fungi, and plants, enabling them to synthesize carbohydrates from fatty acids.[1][5] This is particularly important for energy production and growth when simple sugars are unavailable. The core enzymes in this cycle are isocitrate lyase and malate synthase.[1]

Caption: The Glyoxylate Cycle pathway involving this compound (Glyoxylate).

Role in Glycation and Disease As an aldehyde, this compound is highly reactive and can modify proteins to form advanced glycation end products (AGEs).[1][5] The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications. Furthermore, it is associated with primary hyperoxaluria, an inborn error of metabolism.[5][9]

Applications in Chemical Synthesis this compound serves as a versatile intermediate in organic synthesis. It is notably used in the production of 3-aminocoumarone derivatives. These derivatives exhibit significant chemiluminescence, making them valuable for developing assays to detect hydrogen peroxide or evaluate enzyme activity, such as that of urease.[6]

Caption: Workflow for the application of this compound in chemiluminescence assays.

Experimental Protocols

Detailed and reproducible protocols are critical for research. The following section outlines methodologies for preparing solutions of this compound for experimental use.

Protocol: Preparation of Stock Solutions

Due to its reactivity and potential for degradation, stock solutions should be prepared fresh. If storage is necessary, solutions should be aliquoted and stored under nitrogen to minimize oxidation and hydrolysis.[6]

-

Storage of Stock Solutions :

-

Dissolution Procedure :

-

Select the appropriate solvent based on the required final concentration and vehicle compatibility for the experiment.

-

Add the solvent to the vial containing the powdered this compound.

-

If precipitation or phase separation occurs, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can be used to facilitate complete dissolution.[6][7]

-

Solubility Data

The solubility of this compound has been determined in various solvent systems commonly used in drug discovery and development. The data below is crucial for formulation design.[6]

| Solvent System | Achieved Concentration & Appearance | Citation |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (27.16 mM); Clear solution | [6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (27.16 mM); Clear solution | [6] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (27.16 mM); Clear solution | [6] |

| Water | Highly soluble | [1][4] |

Safety and Handling

Appropriate safety measures must be observed when handling this compound.

-

Signal Word : Danger

-

Hazard Statements :

-

H290: May be corrosive to metals.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

-

Recommendations : Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 563-96-2: Glyoxylic acid monohydrate | CymitQuimica [cymitquimica.com]

- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound | Glyoxylic acid monohydrate | Carboxylic Acids | Ambeed.com [ambeed.com]

- 9. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a simple organic compound with the chemical formula C₂H₄O₄. It plays a crucial role as a key intermediate in the glyoxylate cycle, a metabolic pathway essential for the growth of plants, bacteria, and fungi on two-carbon sources. In humans, aberrant metabolism of its dehydrated form, glyoxylate, is implicated in the pathophysiology of primary hyperoxaluria, a rare and severe genetic disorder. Furthermore, the photochemical reactions of glyoxylic acid in the atmosphere contribute to the formation of secondary organic aerosols, impacting air quality and climate. This technical guide provides a comprehensive overview of the current primary research on this compound, with a focus on its biochemical pathways, associated disease states, and environmental chemistry. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies related to this multifaceted molecule.

Core Biological Role: The Glyoxylate Cycle

The glyoxylate cycle is an anabolic pathway that bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, enabling organisms to synthesize carbohydrates from fatty acids or other two-carbon compounds. This compound, in its glyoxylate form, is a central intermediate in this cycle. The two key enzymes of the glyoxylate cycle are isocitrate lyase (ICL) and malate synthase (MS).

Signaling Pathway: The Glyoxylate Cycle

Quantitative Data: Enzyme Kinetics of the Glyoxylate Cycle

The efficiency and regulation of the glyoxylate cycle are determined by the kinetic properties of its key enzymes. The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for isocitrate lyase and malate synthase from various organisms.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Isocitrate Lyase (ICL) | Mycobacterium tuberculosis | threo-D-(s)-isocitrate | 145 | 1.3 | [1] |

| Isocitrate Lyase | Mycobacterium tuberculosis | Isocitrate | 45 | - | [2] |

| Malate Synthase | E. coli | Acetyl-CoA | 9 | - | [3][4] |

Note: Vmax values can vary significantly based on purification methods and assay conditions.

Clinical Relevance: Primary Hyperoxaluria

Primary hyperoxaluria (PH) is a group of inherited metabolic disorders characterized by the overproduction of oxalate, leading to the formation of calcium oxalate crystals in the kidneys and other organs. The metabolism of glyoxylate is central to the pathophysiology of PH, particularly type 1.

Signaling Pathway: Glyoxylate Metabolism in Primary Hyperoxaluria Type 1

In healthy individuals, the enzyme alanine-glyoxylate aminotransferase (AGT) converts glyoxylate to glycine in the peroxisomes of liver cells. In PH1, a deficiency in AGT leads to the accumulation of glyoxylate, which is then converted to oxalate by lactate dehydrogenase (LDH).

Atmospheric Chemistry of Glyoxylic Acid

Glyoxylic acid is a significant component of atmospheric aerosols and is involved in photochemical reactions that contribute to the formation of secondary organic aerosols (SOA). The aqueous photochemistry of glyoxylic acid has been studied to understand its fate and impact on atmospheric composition.

Quantitative Data: Photolysis of Aqueous Glyoxylic Acid

The photolysis of aqueous glyoxylic acid leads to the formation of various products. The following table summarizes the concentrations of key products identified after 8 hours of irradiation.

| Photoproduct | Concentration (mM) |

| Glyoxal | 11.8 (±0.1) |

| Formic acid | 2.00 (±0.03) |

| Oxalic acid | 0.493 (±0.025) |

Data from a study on the aqueous photochemistry of glyoxylic acid.[5][6]

Experimental Protocols

Synthesis of this compound (Glyoxylic Acid Monohydrate)

A common laboratory-scale synthesis involves the oxidation of glyoxal with nitric acid.

Materials:

-

Glyoxal (40% aqueous solution)

-

Nitric acid (concentrated)

-

Deionized water

Procedure:

-

Cool a 40% aqueous solution of glyoxal in an ice bath.

-

Slowly add concentrated nitric acid to the cooled glyoxal solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The resulting solution contains glyoxylic acid. For purification, the excess nitric acid and water can be removed under reduced pressure.

-

Crystallization from water will yield this compound (glyoxylic acid monohydrate) as a white crystalline solid.[7][8]

Experimental Workflow: Enzymatic Assay of Glyoxylate Reductase

This protocol is for the continuous spectrophotometric rate determination of glyoxylate reductase activity.

Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺ during the reduction of glyoxylate to glycolate.

Reagents:

-

50 mM Potassium Phosphate Buffer, pH 6.4

-

702 mM Glyoxylic Acid solution

-

12.8 mM β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution

-

Glyoxylate Reductase enzyme solution (1-2 units/mL)

Procedure:

-

Pipette the buffer, glyoxylic acid solution, and NADH solution into both a test and a blank cuvette.

-

Mix by inversion and allow the cuvettes to equilibrate to 25°C.

-

Monitor the absorbance at 340 nm until a constant reading is obtained.

-

To the test cuvette, add the glyoxylate reductase enzyme solution. To the blank cuvette, add an equal volume of deionized water.

-

Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of absorbance change per minute (ΔA340nm/minute) from the maximum linear portion of the curve for both the test and blank samples.

-

The activity of the enzyme is calculated using the Beer-Lambert law, where the extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.[9]

Experimental Protocol: HPLC Analysis of Glyoxylic Acid

This method is for the determination of glyoxylic acid in biological samples after pre-column fluorescence derivatization.

Principle: Glyoxylic acid is derivatized with a fluorogenic reagent, 2-aminobenzenthiol (2-ABT), in an acidic medium to form a highly fluorescent thiazine derivative. This derivative is then separated and quantified by reverse-phase HPLC with fluorescence detection.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Fluorescence detector

-

Reversed-phase ODS column

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

2-Aminobenzenthiol (2-ABT)

-

Acidic medium (e.g., HCl)

Procedure:

-

Derivatization: Mix the sample containing glyoxylic acid with the 2-ABT reagent in an acidic medium. Allow the reaction to proceed for a sufficient time (e.g., 25 minutes) to form the fluorescent derivative.

-

Chromatographic Separation: Inject the derivatized sample onto the ODS column.

-

Elution: Use an isocratic mobile phase, for example, a mixture of methanol and water (e.g., 70:30, v/v).

-

Detection: Monitor the fluorescence of the eluting derivative with an excitation wavelength of 290 nm and an emission wavelength of 390 nm.

-

Quantification: The concentration of glyoxylic acid in the sample is determined by comparing the peak area of the derivative to a standard curve prepared with known concentrations of glyoxylic acid.[10]

Conclusion

This compound is a molecule of significant interest across multiple scientific disciplines. Its central role in the glyoxylate cycle makes it a key target for understanding microbial metabolism and developing novel antimicrobial agents. In the clinical realm, the aberrant metabolism of its dehydrated form, glyoxylate, is a critical factor in the pathogenesis of primary hyperoxaluria, and understanding these pathways is essential for the development of new therapeutic strategies. Furthermore, its involvement in atmospheric chemistry highlights its environmental importance. This technical guide has provided a consolidated overview of the primary research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to aid researchers in their ongoing and future investigations.

References

- 1. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Solved Michaelis Constant Km Compared with | Chegg.com [chegg.com]

- 4. chegg.com [chegg.com]

- 5. chegg.com [chegg.com]

- 6. Characterization of activity and expression of isocitrate lyase in Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Glyoxylic Acid by Glyoxal Oxidation in the Presence of Hydrohalic Acids | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aqueous Photochemistry of Glyoxylic Acid. | University of Kentucky College of Arts & Sciences [bls.as.uky.edu]

Methodological & Application

Application Notes and Protocols: 2,2-Dihydroxyacetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a versatile and highly reactive organic compound with the chemical formula C₂H₄O₄.[1][2] Its structure incorporates both a carboxylic acid and a geminal diol, which is a hydrated aldehyde functionality. This dual reactivity makes it a valuable C2 synthon in various organic synthesis protocols, particularly in the construction of heterocyclic scaffolds of medicinal interest.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 4-thiazolidinones and explores its potential in Passerini and Biginelli multicomponent reactions.

Key Applications

This compound serves as a key intermediate in the synthesis of a variety of organic molecules, including:

-

Heterocyclic Compounds: It is a crucial building block for nitrogen- and sulfur-containing heterocycles, such as 4-thiazolidinones.

-

Pharmaceutical Intermediates: Its reactivity is harnessed in the production of intermediates for active pharmaceutical ingredients (APIs).[3]

-

Agrochemicals: It is also utilized in the synthesis of various agrochemicals.[1]

Application I: Synthesis of 2,3-Disubstituted 4-Thiazolidinones

The three-component condensation of an aldehyde, an amine, and a thiol is a powerful method for the synthesis of 4-thiazolidinone derivatives, which are known to exhibit a wide range of biological activities. This compound can act as the aldehyde component in this reaction, leading to the formation of 4-thiazolidinones with a carboxylic acid moiety at the 2-position.

Reaction Principle

The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of this compound and a primary amine. Subsequent nucleophilic attack by the thiol (mercaptoacetic acid) on the imine, followed by intramolecular cyclization, affords the 2,3-disubstituted 4-thiazolidinone. The use of a dehydrating agent or azeotropic removal of water can improve the reaction yield.

Caption: Synthesis of 2,3-disubstituted 4-thiazolidinones.

Experimental Protocol: Synthesis of 2-(Carboxymethyl)-3-phenyl-4-thiazolidinone

This protocol describes a representative one-pot synthesis of a 2,3-disubstituted 4-thiazolidinone using this compound, aniline, and thioglycolic acid.

Materials:

-

This compound (glyoxylic acid monohydrate)

-

Aniline

-

Thioglycolic acid

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (10 mmol, 0.92 g) and aniline (10 mmol, 0.93 g, 0.91 mL) in 50 mL of toluene.

-

Reflux the mixture for 2 hours to facilitate the formation of the corresponding Schiff base, with azeotropic removal of water.

-

Cool the reaction mixture to room temperature.

-

Add thioglycolic acid (10 mmol, 0.92 g, 0.70 mL) to the flask.

-

Reflux the reaction mixture for an additional 6-8 hours, continuing to remove water using the Dean-Stark apparatus.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Thiol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Aniline | Thioglycolic Acid | Toluene | Reflux (~111) | 8-10 | ~75-85 |

Application II: Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4] Given that this compound possesses both a carboxylic acid and a hydrated aldehyde functionality, it presents unique opportunities for intramolecular or intermolecular Passerini-type reactions.

Reaction Principle

In a typical Passerini reaction, the carboxylic acid protonates the carbonyl group, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, followed by an acyl transfer to yield the final product.[4]

Caption: General scheme of the Passerini reaction.

Potential Application with this compound

The bifunctional nature of this compound could potentially lead to the formation of complex lactones or other cyclic structures through an intramolecular Passerini reaction, or it could participate in intermolecular reactions where one of its functional groups reacts selectively. Further research is required to explore these synthetic pathways.

Application III: Biginelli Reaction

The Biginelli reaction is a multicomponent chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[5] These dihydropyrimidinones are of significant interest in medicinal chemistry due to their therapeutic properties.

Reaction Principle